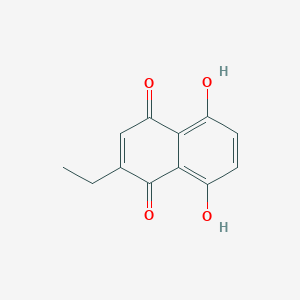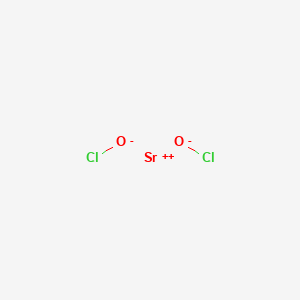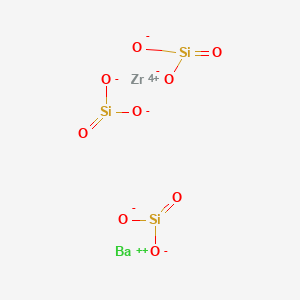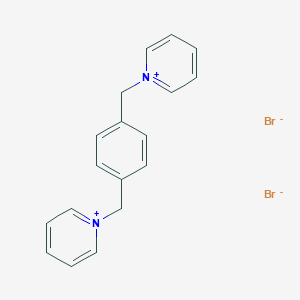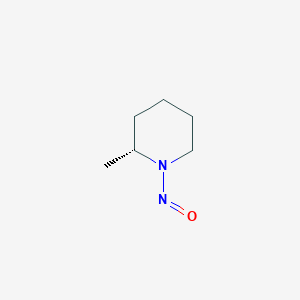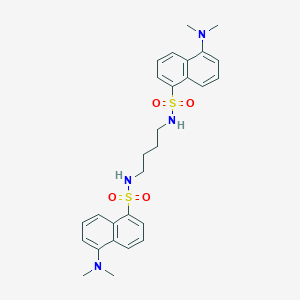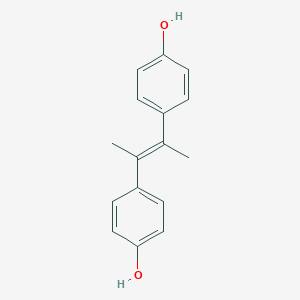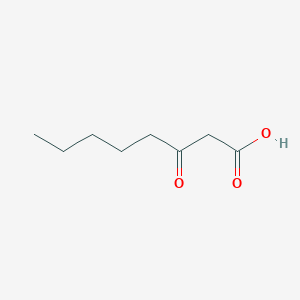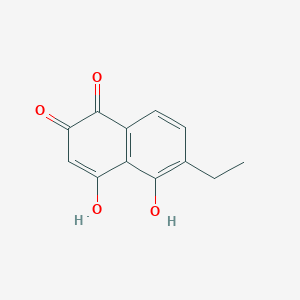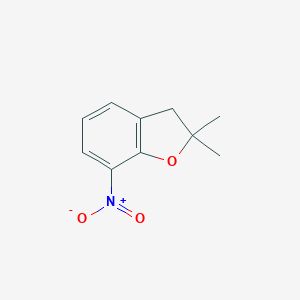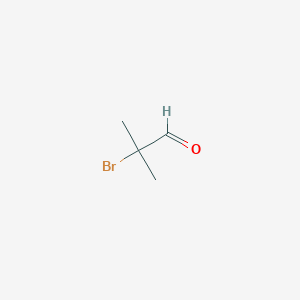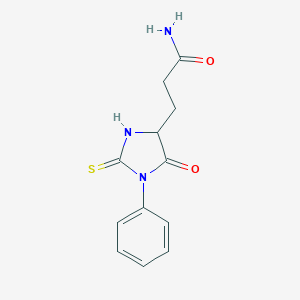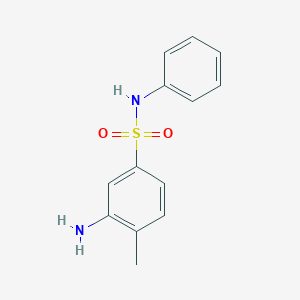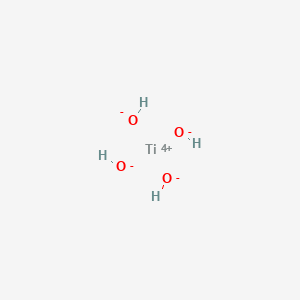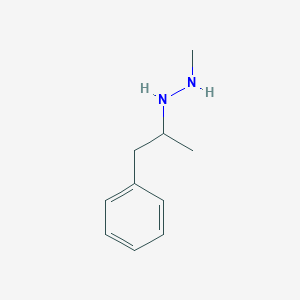
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine, also known as IPPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IPPH is a hydrazine derivative that is structurally similar to other psychostimulant drugs, such as amphetamines and methylphenidate. However, unlike these drugs, IPPH has not been widely used for recreational or medicinal purposes. Instead, it has been primarily studied for its potential as a research tool in various scientific fields.
作用机制
The exact mechanism of action of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is not yet fully understood. However, it is thought to act as a dopamine reuptake inhibitor, similar to other psychostimulant drugs. This property is thought to underlie its psychostimulant effects and its potential as a research tool.
生化和生理效应
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been shown to have a range of biochemical and physiological effects, similar to other psychostimulant drugs. For example, it has been reported to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. It has also been shown to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
实验室实验的优点和局限性
One of the main advantages of using 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine in lab experiments is its ability to selectively target dopamine reuptake, without affecting other neurotransmitters. This property makes it useful in studies investigating the role of dopamine in various physiological and psychological processes. Another advantage of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is its relatively low toxicity compared to other psychostimulant drugs. However, there are also limitations to using 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine in lab experiments. For example, its effects can be highly variable depending on the dosage and the individual, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research on 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine. One area of interest is its potential applications in the treatment of various psychiatric and neurological disorders, such as ADHD and depression. Another area of interest is its potential as a research tool in studies investigating the role of dopamine in various physiological and psychological processes. Additionally, there is a need for further research on the safety and long-term effects of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine, particularly in the context of prolonged use.
合成方法
The synthesis of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is a complex process that involves several steps. The most common method for synthesizing 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine involves the reaction of 2-bromopropiophenone with hydrazine hydrate in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine. Other methods for synthesizing 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine have also been reported, but the above-mentioned method is the most widely used.
科学研究应用
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been primarily studied for its potential applications in scientific research. It has been reported to have a range of properties that make it useful as a research tool. For example, 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been shown to have psychostimulant effects, similar to other drugs such as amphetamines and methylphenidate. This property has made it useful in studies investigating the neurochemical mechanisms underlying addiction and drug abuse.
属性
CAS 编号 |
14198-18-6 |
|---|---|
产品名称 |
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine |
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
1-methyl-2-(1-phenylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-9(12-11-2)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI 键 |
JBDZQSSWXOTFDA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NNC |
规范 SMILES |
CC(CC1=CC=CC=C1)NNC |
同义词 |
1-Methyl-2-(α-methylphenethyl)hydrazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



